

# Solubility and preparation of Baz2-icr stock solutions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Baz2-icr*

Cat. No.: *B15571862*

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## Application Notes and Protocols for Baz2-icr

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Baz2-icr** is a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B, epigenetic reader proteins implicated in chromatin remodeling and the regulation of non-coding RNAs.[1][2][3] As members of the nucleolar remodeling complex (NoRC), BAZ2A and BAZ2B play crucial roles in cellular processes, and their elevated expression has been observed in prostate cancer.[4] This document provides detailed application notes on the solubility and preparation of **Baz2-icr** stock solutions, along with protocols for its use in in vitro and in cellulo experiments, to facilitate further research into the function of BAZ2 bromodomains.

## Physicochemical and Pharmacokinetic Properties of Baz2-icr

**Baz2-icr** is a cell-permeable small molecule inhibitor with excellent physicochemical properties and in vivo stability, making it a valuable tool for both in vitro and in vivo studies.[5]

Property	Value	Reference
Molecular Weight	357.41 g/mol	
Chemical Formula	C20H19N7	
logD	1.05	
Bioavailability (Mouse)	70%	

## Solubility of Baz2-icr

**Baz2-icr** exhibits high solubility in a variety of common laboratory solvents.

Solvent	Maximum Concentration	Notes	Reference
Deuterated Water (D2O)	25 mM		
Dimethyl Sulfoxide (DMSO)	100 mM	Clear solution. May require ultrasonic and warming to achieve 10 mg/mL (27.98 mM).	
Ethanol	100 mM		
Dimethylformamide (DMF)	55.96 mM (20 mg/mL)	Requires ultrasonic and warming.	

## Biological Activity

**Baz2-icr** is a selective inhibitor of the BAZ2A and BAZ2B bromodomains.

Target	IC50	Kd	Assay Type	Reference
BAZ2A	130 nM	109 nM	AlphaScreen, Isothermal Titration Calorimetry (ITC)	
BAZ2B	180 nM	170 nM	AlphaScreen, Isothermal Titration Calorimetry (ITC)	

Selectivity: **Baz2-icr** demonstrates good selectivity, with a 15-fold selectivity for BAZ2A/B over CECR2 and over 100-fold selectivity against a broad panel of other bromodomains.

## Experimental Protocols

### Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Baz2-icr** in DMSO.

Materials:

- **Baz2-icr** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required mass of **Baz2-icr**:
  - For 1 mL of a 10 mM stock solution, the required mass is:

- $\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 357.41 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 3.5741 \text{ mg}$

- Weigh **Baz2-icr**:
  - Carefully weigh out approximately 3.57 mg of **Baz2-icr** powder and place it in a sterile microcentrifuge tube.
- Add DMSO:
  - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **Baz2-icr** powder.
- Dissolve the compound:
  - Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
  - If necessary, use an ultrasonic bath to aid dissolution. Gentle warming may also be applied.
  - Visually inspect the solution to ensure it is clear and free of particulates.
- Storage:
  - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  - Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

## In Cellulo Target Engagement Assay using Fluorescence Recovery After Photobleaching (FRAP)

This protocol provides a general workflow for assessing the ability of **Baz2-icr** to engage its target, BAZ2A, within living cells. This method has been successfully used to demonstrate that **Baz2-icr** can displace BAZ2 bromodomains from chromatin.

Materials:

- Human osteosarcoma cells (U2OS)

- GFP-tagged BAZ2A full-length protein expression vector
- Cell culture medium and reagents
- Transfection reagent
- Confocal microscope with FRAP capabilities
- **Baz2-icr** stock solution (e.g., 10 mM in DMSO)

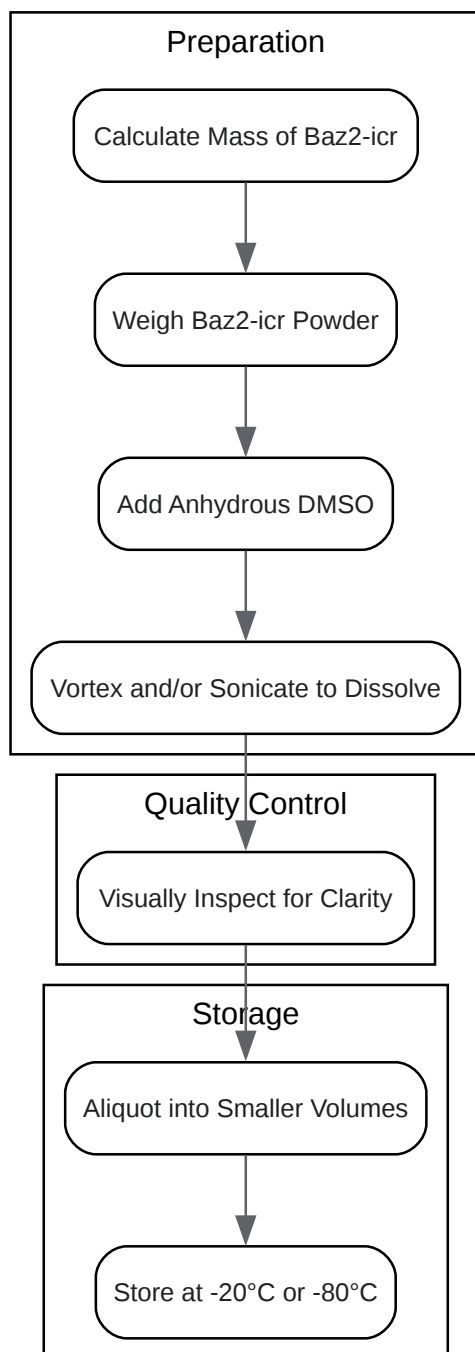
Procedure:

- Cell Culture and Transfection:
  - Culture U2OS cells in appropriate media.
  - Transfect the cells with the GFP-BAZ2A expression vector using a suitable transfection reagent.
- Compound Treatment:
  - Allow cells to express the GFP-BAZ2A protein for 24-48 hours.
  - Treat the cells with the desired concentration of **Baz2-icr** (a concentration of 1  $\mu$ M has been shown to be effective). Include a vehicle control (e.g., DMSO).
- FRAP Experiment:
  - Identify transfected cells expressing GFP-BAZ2A.
  - Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.
  - Photobleach the GFP signal within the ROI using a high-intensity laser.
  - Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.
- Data Analysis:

- Measure the fluorescence intensity in the bleached region over time.
- Normalize the recovery data.
- A faster recovery of fluorescence in **Baz2-icr**-treated cells compared to control cells indicates the displacement of GFP-BAZ2A from chromatin by the inhibitor.

## Visualizations

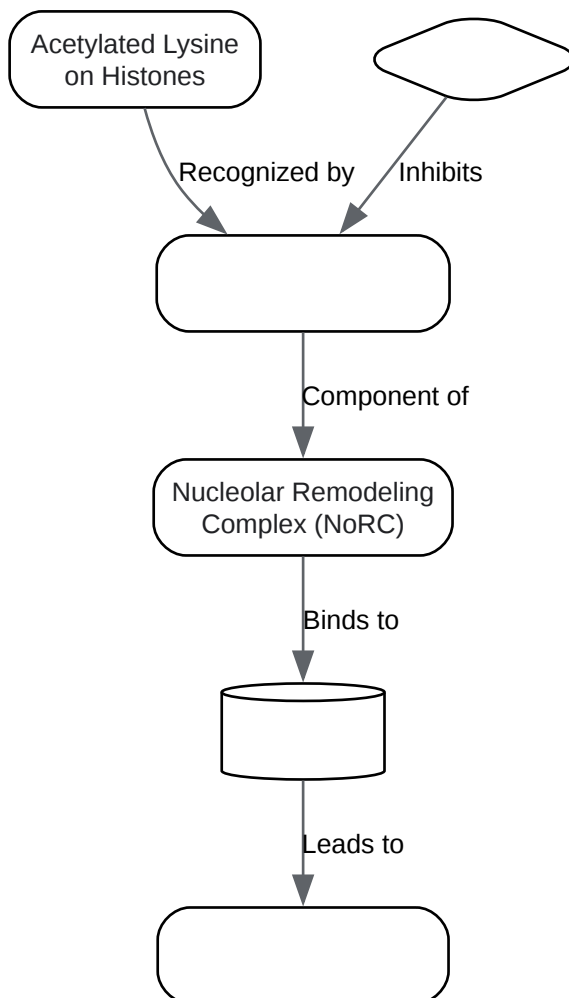
## Workflow for Baz2-icr Stock Solution Preparation



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Caption: Workflow for preparing a **Baz2-icr** stock solution.

## Simplified BAZ2A Signaling Pathway Inhibition



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Caption: Inhibition of BAZ2A by **Baz2-icr** disrupts chromatin interaction.

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